(Methylethyl){[4-(trifluoromethoxy)phenyl]sulfonyl}amine
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Overview
Description
(Methylethyl){[4-(trifluoromethoxy)phenyl]sulfonyl}amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylethyl){[4-(trifluoromethoxy)phenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. One common method involves the trifluoromethylation of phenyl compounds using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The subsequent steps include sulfonylation and amination reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Methylethyl){[4-(trifluoromethoxy)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
(Methylethyl){[4-(trifluoromethoxy)phenyl]sulfonyl}amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Methylethyl){[4-(trifluoromethoxy)phenyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the sulfonyl amine group, enables the compound to form strong interactions with its targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethoxy)phenylamine: Similar in structure but lacks the sulfonyl group, resulting in different chemical properties and applications.
(Trifluoromethyl)phenylsulfonylamine: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and biological activity.
Uniqueness
(Methylethyl){[4-(trifluoromethoxy)phenyl]sulfonyl}amine is unique due to the combination of the trifluoromethoxy group and the sulfonyl amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-propan-2-yl-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-7(2)14-18(15,16)9-5-3-8(4-6-9)17-10(11,12)13/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWRCSLOSURAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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